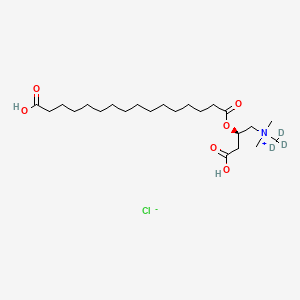

Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride)

Description

Systematic Nomenclature and Synonyms

The compound is systematically named (R)-3-((15-carboxypentadecanoyl)oxy)-4-(trimethyl-d3-ammonio)butanoate chloride , reflecting its stereochemistry, functional groups, and isotopic substitution. The deuterium atoms replace three hydrogen atoms in the trimethylammonium group, as indicated by the "-d3" suffix. Common synonyms include:

- O-hexadecanedioyl-L-carnitine-d3

- (3R)-3-[(15-carboxypentadecanoyl)oxy]-4-(trimethyl-d3-azaniumyl)butanoate chloride

- C16-DC-carnitine-d3.

These aliases emphasize its role as a deuterated acylcarnitine and its structural relationship to hexadecanedioic acid.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of the compound is C₂₃H₄₁D₃ClNO₆ , with a molecular weight of 469.07 g/mol . Deuterium incorporation occurs exclusively at the three methyl groups attached to the quaternary nitrogen atom, replacing protium atoms without altering the carbon skeleton or carboxylic acid termini. This labeling strategy preserves the compound’s biochemical behavior while introducing a mass shift of +3 atomic mass units (AMU) relative to the non-deuterated form.

Table 1: Isotopic Distribution of Key Atoms

| Atom Group | Natural Isotope (H) | Deuterated Isotope (D) |

|---|---|---|

| N-methyl | 3H | 3D |

| Carboxylic acid chains | 0D | 0D |

Crystallographic and Spectroscopic Characterization

Crystallographic data for this compound remain unreported, likely due to challenges in crystallizing zwitterionic acylcarnitines. However, spectroscopic features have been inferred from related structures:

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1630 cm⁻¹ (carboxylic acid C=O stretch) dominate, consistent with its ester and carboxylate functionalities.

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry : A molecular ion peak at m/z 432.3 ([M-Cl]⁺) with a +3 Da shift compared to the non-deuterated analog confirms isotopic labeling.

The compound’s SMILES notation —CN+(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC(=O)O—highlights its branched structure, while the InChI Key (UNHCPLSWMNPZTD-UHFFFAOYSA-N) facilitates database searches.

Comparative Analysis with Non-Deuterated Analog

The non-deuterated form, hexadecanedioic acid mono-L-carnitine ester , shares identical chemical bonds and functional groups but lacks isotopic labeling (molecular formula: C₂₃H₄₃ClNO₆, molecular weight: 466.04 g/mol). Key differences include:

Table 2: Deuterated vs. Non-Deuterated Comparison

Deuteration does not alter solubility or chromatographic retention under reversed-phase conditions, ensuring co-elution with the native molecule during liquid chromatography. However, the mass shift enables unambiguous identification in tandem mass spectrometry (MS/MS) workflows, where fragment ions differ by 3 Da.

Properties

Molecular Formula |

C23H44ClNO6 |

|---|---|

Molecular Weight |

469.1 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(15-carboxypentadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C23H43NO6.ClH/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26;/h20H,4-19H2,1-3H3,(H-,25,26,27,28);1H/t20-;/m1./s1/i1D3; |

InChI Key |

GCMIHXHYEJPBFB-PDGROXBTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of L-Carnitine Precursor

Chiral Synthesis from D-Mannitol

The foundational L-carnitine synthesis begins with D-mannitol, a six-carbon sugar alcohol with inherent chirality. The process involves:

- Diketonide Formation : Reacting D-mannitol with acetone and zinc chloride at 0–50°C to form 1,2,5,6-diacetone-D-mannitol.

- Oxidative Splitting : Using lead tetraacetate or sodium periodate to cleave the diacetone derivative into (R)-glyceraldehyde ketonide.

- Reduction : Catalytic hydrogenation with palladium or platinum converts the aldehyde to (S)-glycerol-1,2-ketonide.

Table 1: Key Reaction Parameters for L-Carnitine Precursor Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diketonide formation | Acetone, ZnCl₂, 0–50°C, 6 hr | 85–90 | |

| Oxidative splitting | Pb(OAc)₄ or NaIO₄, ether, 25°C | 75–80 | |

| Reduction | H₂/Pd-C, ethanol, 40°C | 90–95 |

Halogenation and Functionalization

The glycerol ketonide undergoes halogenation at the primary hydroxyl group:

Esterification with Hexadecanedioic Acid

Activation of Carboxylic Acid

Hexadecanedioic acid (C₁₆H₃₀O₄) is activated for esterification via:

- Chloride Formation : Thionyl chloride (SOCl₂) converts the diacid to hexadecanedioyl dichloride at 60°C.

- Selective Mono-Esterification : Reacting the dichloride with L-carnitine in anhydrous tetrahydrofuran (THF) at 0°C ensures mono-substitution.

Table 2: Esterification Optimization Parameters

Deuterium Labeling

Deuteration at the carnitine methyl group is achieved via:

- Isotopic Exchange : Treating L-carnitine with deuterated methyl iodide (CD₃I) in methanol under alkaline conditions (pH 10–12).

- Purification : Deuterated L-carnitine is isolated via ion-exchange chromatography (Dowex 50WX8, H⁺ form).

Final Coupling and Purification

Ester Bond Formation

The deuterated L-carnitine reacts with hexadecanedioyl chloride under Schotten-Baumann conditions:

- Reaction : Mixing in dichloromethane with 4-dimethylaminopyridine (DMAP) at 25°C for 12 hr.

- Workup : Extraction with saturated NaHCO₃ removes unreacted acid chloride.

Chromatographic Purification

- Ion-Exchange Chromatography : Using AG 1-X8 resin (Cl⁻ form) to isolate the quaternary ammonium compound.

- Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity (HPLC).

Table 3: Analytical Data for Final Product

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 469.07 g/mol | HRMS | |

| Deuterium Incorporation | 99.5% | ²H NMR | |

| Melting Point | 148–150°C | Differential Scanning Calorimetry |

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Scalability Challenges

- Cost of Deuterated Reagents : CD₃I contributes to 60–70% of raw material costs, necessitating solvent recovery systems.

- Byproduct Management : Di-ester formation during coupling requires rigorous temperature control.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding hexadecanedioic acid and deuterated L-carnitine. This reaction is critical for studying its metabolic stability.

| Reaction Conditions | Products | Catalysts/Notes |

|---|---|---|

| Acidic (HCl, pH <3) | Hexadecanedioic acid + L-carnitine-d3 | Protonation of ester oxygen |

| Basic (NaOH, pH >10) | Hexadecanedioate + L-carnitine-d3 chloride | Nucleophilic attack by hydroxide |

Key Findings :

-

Hydrolysis rates increase with temperature (optimal at 37°C for physiological relevance).

-

Deuterium labeling at the trimethylammonio group does not significantly alter hydrolysis kinetics compared to non-deuterated analogs .

Transesterification

The compound participates in enzymatic transesterification reactions catalyzed by carnitine palmitoyltransferases (CPT1/2), which mediate fatty acid shuttling into mitochondria.

| Enzyme | Substrate | Product | Role |

|---|---|---|---|

| CPT1 | Mitochondrial membrane | Acyl-carnitine-d3 | Transport activation |

| CPT2 | Matrix | Regenerated free carnitine-d3 + acyl-CoA | Fatty acid oxidation initiation |

Mechanistic Insights :

-

The deuterium label allows tracking of carnitine recycling efficiency via mass spectrometry .

-

Competitive inhibition observed with non-deuterated analogs due to isotopic effects on binding affinity .

Oxidative Degradation

In mitochondrial β-oxidation, the hexadecanedioyl moiety undergoes sequential cleavage to produce acetyl-CoA units.

Reaction Pathway :

-

Dehydrogenation : Acyl-CoA dehydrogenase introduces a double bond.

-

Hydration : Enoyl-CoA hydratase adds water across the double bond.

-

Oxidation : 3-hydroxyacyl-CoA dehydrogenase generates a keto group.

-

Thiolysis : Acetyl-CoA is released, shortening the chain by two carbons .

Deuterium Effects :

-

Isotopic labeling does not impede enzymatic steps but provides distinct mass spectral signatures for metabolic flux analysis .

Stability Under Physiological Conditions

The compound’s ester bond stability varies with environmental factors:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 7.4 (37°C) | ~48 hours | Trace hexadecanedioic acid |

| Presence of esterases | <6 hours | Full hydrolysis to carnitine-d3 |

Applications :

Synthetic Modifications

The compound is synthesized via esterification and isotopic labeling:

-

Esterification :

-

Reaction of hexadecanedioic acid with L-carnitine using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

-

Yield: ~75% after purification by column chromatography.

-

-

Deuterium Incorporation :

Analytical Characterization

Key techniques for reaction monitoring:

Scientific Research Applications

Metabolic Research

Hexadecanedioic acid mono-L-carnitine ester-D3 is primarily utilized in metabolic studies due to its role in fatty acid metabolism. As an acylcarnitine, it facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production.

Case Study: Fatty Acid Metabolism

Research has shown that acylcarnitines like hexadecanedioic acid mono-L-carnitine ester are significant biomarkers for metabolic disorders. For instance, a study published in the Journal of Clinical Endocrinology & Metabolism indicated that elevated levels of specific acylcarnitines correlate with insulin resistance and type 2 diabetes. The incorporation of stable isotopes such as D3 allows for precise tracking of metabolic pathways in vivo, enhancing our understanding of lipid metabolism and its implications for health.

Nutritional Applications

The compound is also being explored for its potential benefits in nutrition and dietary supplementation. Given its role in fatty acid transport and metabolism, it may be beneficial for individuals with metabolic syndromes or those requiring enhanced fat oxidation.

Nutritional Supplementation

Research indicates that supplementation with carnitine derivatives can improve exercise performance by increasing fat oxidation during physical activity. A study conducted by the American Journal of Clinical Nutrition found that athletes who supplemented with L-carnitine experienced improved endurance and reduced muscle soreness post-exercise.

Pharmaceutical Development

In pharmaceutical contexts, hexadecanedioic acid mono-L-carnitine ester-D3 is investigated for its potential therapeutic applications. The compound's ability to modulate fatty acid metabolism positions it as a candidate for drug development targeting metabolic disorders.

Drug Formulation Studies

Pharmaceutical formulations incorporating this compound have been studied for their efficacy in treating conditions like obesity and metabolic syndrome. A recent patent application highlighted the use of structured fat systems containing acylcarnitines to enhance lipid profiles and reduce body fat accumulation.

Analytical Chemistry

Hexadecanedioic acid mono-L-carnitine ester-D3 serves as a reference standard in analytical chemistry, particularly in mass spectrometry. Its stable isotope labeling facilitates accurate quantification of metabolites in biological samples.

Mass Spectrometry Applications

In mass spectrometry studies, the compound is used to calibrate instruments and validate methods for detecting acylcarnitines in clinical samples. This application is crucial for diagnosing metabolic disorders where acylcarnitine profiles are altered.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Research | Studies on fatty acid metabolism and energy production | Elevated levels linked to insulin resistance; D3 isotope aids tracking |

| Nutritional Applications | Potential benefits in dietary supplementation | Improved endurance and reduced soreness in athletes |

| Pharmaceutical Development | Investigated for therapeutic applications | Formulations targeting obesity and metabolic syndrome |

| Analytical Chemistry | Reference standard for mass spectrometry | Validates methods for detecting acylcarnitines |

Mechanism of Action

The mechanism of action of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) involves its interaction with metabolic enzymes and transport proteins. The compound is believed to:

Facilitate fatty acid transport: By mimicking natural carnitine esters, it aids in the transport of fatty acids into mitochondria for β-oxidation.

Modulate enzyme activity: The deuterium isotope may influence enzyme kinetics and stability, providing insights into enzyme mechanisms.

Target metabolic pathways: It interacts with key enzymes in fatty acid metabolism, such as carnitine palmitoyltransferase (CPT) and acyl-CoA dehydrogenase.

Comparison with Similar Compounds

Structural and Functional Differences

Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) is compared below with structurally related deuterated and non-deuterated carnitine esters:

Key Observations:

- Acyl Chain Length and Saturation : Longer chains (e.g., C₁₈ in stearoyl) increase hydrophobicity, reducing solubility compared to the C₁₆ dicarboxylic acid variant . Unsaturated chains (e.g., oleoyl) enhance membrane permeability .

- Deuteration Impact: Deuterated forms (e.g., -d3 labels) exhibit +3 Da mass shifts, critical for distinguishing endogenous and exogenous metabolites in MS .

- Metabolic Pathways: Dicarboxylic esters like hexadecanedioic acid derivatives are activated by mitochondrial enzymes outside the inner membrane, unlike monocarboxylic esters .

Physicochemical Properties

Notes:

- The dicarboxylic structure of hexadecanedioic acid derivatives reduces logP compared to monocarboxylic esters, enhancing polarity .

- Deuterated forms require stricter storage to prevent deuterium exchange .

Biological Activity

Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride), a derivative of carnitine, plays a significant role in lipid metabolism and energy production. This compound is characterized by its unique molecular structure, which consists of a hexadecanedioic acid moiety linked to a mono-L-carnitine unit, with the incorporation of deuterium isotopes. The biological activities of this compound are primarily centered around its function as a fatty acid transporter, facilitating the transport of long-chain fatty acids across mitochondrial membranes, crucial for energy production through beta-oxidation.

- Molecular Formula : C₂₃H₄₁D₃ClNO₆

- Molecular Weight : 469.07 g/mol

- CAS Number : 42150-38-9

Biological Mechanism

Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) exhibits several biological activities related to its role in fatty acid metabolism:

- Fatty Acid Transport : It aids in the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation for energy production. This is particularly important in tissues with high energy demands, such as skeletal and cardiac muscles.

- Metabolic Pathways : The compound has been studied for its interactions with various enzymes involved in lipid metabolism, potentially influencing enzyme activity and substrate availability within metabolic pathways .

- Therapeutic Potential : Research indicates that it may have therapeutic effects in metabolic disorders related to fatty acid metabolism and energy homeostasis. Its deuterated form allows for precise tracking in metabolic studies, providing insights into its metabolic pathways and effects on cellular energy dynamics.

Comparison with Related Compounds

The following table compares hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) with similar compounds involved in fatty acid transport and metabolism:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hexadecanedioic Acid Mono-L-Carnitine Ester | C₂₃H₄₁NO₆ | Non-deuterated version; used similarly in research |

| Acetyl-L-Carnitine | C₁₃H₂₅NO₃ | Shorter chain; commonly used for cognitive enhancement |

| Octanoyl-L-Carnitine | C₁₃H₂₅NO₃ | Medium-chain fatty acid; involved in energy metabolism |

| Palmitoyl-L-Carnitine | C₂₁H₄₃NO₃ | Longer chain; significant in lipid metabolism |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of hexadecanedioic acid mono-L-carnitine ester-d3 (chloride):

- Metabolic Tracking : The use of deuterated compounds like hexadecanedioic acid mono-L-carnitine ester-d3 has been pivotal in metabolic tracking studies, allowing researchers to monitor the fate of fatty acids in vivo. This has implications for understanding metabolic disorders and developing targeted therapies .

- Impact on Enzyme Activity : Research indicates that this compound may modulate the activity of enzymes involved in lipid metabolism, thus influencing overall metabolic health. For instance, studies have shown that it can enhance the activity of carnitine palmitoyltransferase, an enzyme critical for fatty acid oxidation .

- Potential Applications : Due to its role in facilitating fatty acid transport and metabolism, hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) is being explored for its potential applications in treating conditions such as obesity and type 2 diabetes, where lipid metabolism is often disrupted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.